N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Description
Properties
IUPAC Name |
N-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-12-10-7-4-8-13-11-6-3-2-5-9(10)11/h2-3,5-6,10,12-13H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZPFZSXQDNGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCNC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-methyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the desired benzazepine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: Fully saturated N-methyl-1,2,3,4,5,6,7,8-octahydro-1-benzazepine.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations
N,N-Dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
- CAS : 155061-62-4
- Molecular Formula : Likely C₁₂H₁₈N₂ (inferred from structure)
- Key Difference : Tertiary amine (N,N-dimethyl) vs. secondary amine (N-methyl) in the parent compound.
- Implications : Increased lipophilicity and steric bulk may alter receptor binding kinetics and metabolic stability .
5-(Dimethylamino)-2,3,4,5-tetrahydro-1-tosyl-1H-benzazepine
Stereochemical Variations
(R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine
- CAS : 294196-60-4
- Molecular Formula : C₁₀H₁₄N₂
- Molecular Weight : 162.23 g/mol
- Key Difference: Enantiomeric (R)-configuration vs. non-specified stereochemistry in the parent compound.
- Implications : Stereochemistry significantly impacts receptor selectivity and activity. For example, (R)-enantiomers often exhibit distinct pharmacological profiles compared to (S)-forms .
Positional Isomerism
2,3,4,5-Tetrahydro-N,N-dimethyl-1H-2-benzazepin-8-amine
- CAS : 2248332-74-1
- Molecular Formula : C₁₂H₁₈N₂
- Molecular Weight : 190.29 g/mol
- Key Difference : Amine group at the 8-position instead of the 5-position.
- Implications : Altered electronic distribution and hydrogen-bonding capacity may influence binding to biological targets .
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
Pharmacologically Active Derivatives
Compound 41a (Oxytocin Receptor Agonist)
- Structure : N,N-Dimethyl-1-[4-(3-methyl-1H-pyrazol-1-yl)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine.
- Key Feature : Incorporation of a pyrazole-substituted benzoyl group.
- Activity : Demonstrates potent oxytocin receptor activation, improving social interaction in autism mouse models. This highlights how functionalization of the benzazepine core can yield selective receptor agonists .
Comparative Data Table
Biological Activity
N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. It belongs to the class of benzazepines, characterized by a bicyclic structure that includes a benzene ring fused to an azepine ring. The compound's structure contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2 |
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
| CAS Number | 1598131-33-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that this compound may act as a modulator of the N-methyl-D-aspartate receptor (NMDAR), particularly the GluN2B subunit, which is crucial in synaptic plasticity and memory formation .
Interaction with NMDAR
A study highlighted the synthesis of analogues aimed at developing positron emission tomography (PET) imaging agents for GluN2B subunits of NMDAR. The findings showed that certain derivatives exhibited high specificity and selectivity for these receptors, suggesting potential therapeutic applications in neurological disorders .
Biological Activity and Therapeutic Potential
The compound has been investigated for various biological activities:
1. Neuroprotective Effects
- This compound has demonstrated neuroprotective properties in preclinical models. Its ability to modulate glutamatergic signaling suggests it may help in conditions like Alzheimer's disease and schizophrenia.
2. Antidepressant Activity
- Some studies suggest that benzazepine derivatives can exhibit antidepressant-like effects by influencing monoaminergic systems . The structural features of this compound may contribute to this activity.
3. Anxiolytic Properties
- Research indicates potential anxiolytic effects through modulation of GABAergic transmission. This could position the compound as a candidate for treating anxiety disorders .
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: PET Imaging Agent Development
- A series of derivatives were synthesized to evaluate their binding affinity for GluN2B subunits. The best-performing tracer was identified as [18F]PF-NB1, showing promising results in vivo for receptor occupancy studies in Wistar rats .
Study 2: Structure-Affinity Relationships
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine, and how are purity and structural fidelity ensured?
- Methodology : The compound is synthesized via a six-step solution-phase process starting from tert-butoxycarbonyl (Boc)-protected precursors. Key steps include immobilization on acid-labile FMPB-AM resin, followed by functionalization through acylation, sulfonation, reductive amination, and cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Purity is validated using NMR and LC/MS, with mass spectrometry confirming molecular weight and NMR resolving regiochemical outcomes .
Q. How is the structural characterization of this compound performed?
- Methodology : Structural elucidation relies on spectroscopic techniques:
- NMR : and NMR identify proton environments and carbon frameworks, distinguishing regioisomers.
- LC/MS : High-resolution mass spectrometry confirms molecular formula and detects byproducts.
- X-ray crystallography (if applicable): Resolves absolute configuration using programs like SHELXL for refinement .
Q. What biological targets are associated with this benzazepine derivative?
- Findings : The compound’s scaffold shows affinity for G-protein coupled receptors (GPCRs), particularly neuromodulatory targets. Structural analogs (e.g., 2,3,4,5-tetrahydro-1H-3-benzazepines) bind selectively to GluN2B subunits of NMDA receptors, implicated in neurological disorders .
Advanced Research Questions
Q. What challenges arise in synthesizing diverse benzazepine libraries, and how are they addressed?
- Experimental Design : Solid-phase synthesis enables rapid diversification but faces challenges:
- Reaction Optimization : Solvent compatibility (e.g., dichloromethane vs. DMF) and temperature control for resin-bound intermediates.
- Purification : Solid-phase extraction (SPE) minimizes byproducts, while LC/MS tracks functionalization efficiency.
- Substituent Effects : Electron-withdrawing groups on the benzazepine core may require modified cross-coupling conditions (e.g., Pd(OAc) vs. Pd(dba)) .
Q. How can researchers resolve contradictions in receptor-binding data for benzazepine analogs?
- Data Analysis :
- Competitive Binding Assays : Use -labeled tracers (e.g., []PF-NB1) to quantify GluN2B affinity in vitro.
- Autoradiography : Validate regional specificity in brain tissues, correcting for off-target binding to σ receptors.
- In Vivo PET Studies : Correlate tracer uptake (e.g., in rat forebrain) with receptor occupancy via dose-response blocking experiments using antagonists like CP-101,606 .
Q. What strategies are employed to design selective benzazepine derivatives for imaging applications?
- Methodology :
- Radiolabeling : Copper-mediated -fluorination achieves high molar activity (>50 GBq/μmol) for PET tracers.
- Metabolite Analysis : Plasma and brain homogenates are analyzed via radio-HPLC to confirm tracer stability (e.g., no radiometabolites in brain).
- Selectivity Profiling : Cross-screen against σ, σ, and monoamine transporters to exclude off-target interactions .
Q. How do solid-phase and solution-phase synthesis compare for benzazepine functionalization?
- Comparative Analysis :
- Solid-Phase : Advantages include parallel synthesis for libraries and simplified purification. Limitations include resin loading efficiency and compatibility with harsh reagents.
- Solution-Phase : Better for scale-up but requires chromatographic purification. Reductive amination in solution (e.g., NaBHCN) may yield higher diastereomeric purity than solid-phase equivalents .
Q. What analytical methods quantify impurities in benzazepine derivatives, and what thresholds apply?
- Quality Control :
- HPLC/LC-MS : Detect impurities at 0.1% levels using C18 columns and UV detection (210–254 nm).
- Pharmacopeial Standards : Total impurities ≤2.0%, with individual impurities ≤0.5% (e.g., tert-butyl ester byproducts in Boc-protected intermediates). Reference standards are co-injected for peak identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
